1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

Description

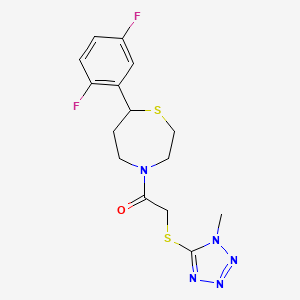

The compound 1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone features a unique structure combining a seven-membered 1,4-thiazepane ring, a 2,5-difluorophenyl substituent, and a tetrazole-thioether moiety. The 1,4-thiazepane core may enhance metabolic stability and solubility compared to smaller heterocycles, while the 2,5-difluorophenyl group could modulate electronic and steric properties for target binding.

Properties

IUPAC Name |

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2N5OS2/c1-21-15(18-19-20-21)25-9-14(23)22-5-4-13(24-7-6-22)11-8-10(16)2-3-12(11)17/h2-3,8,13H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPSKDKXSPSACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a thiazepane ring and a tetrazole moiety, which are known to influence biological interactions significantly.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Thiazepane Ring : A seven-membered heterocyclic compound containing sulfur and nitrogen, contributing to the compound's lipophilicity and biological activity.

- Difluorophenyl Group : Enhances the chemical reactivity and potential interactions with biological targets.

- Tetrazole Moiety : Often associated with various pharmacological activities, including antimicrobial and anti-inflammatory properties.

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tetrazole group may facilitate interactions that modulate various biological pathways. For example, tetrazoles are known to act as inhibitors or modulators in enzyme pathways relevant to disease processes.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant activity against various microbial strains. The following table summarizes some relevant findings:

| Study | Biological Activity | Concentration (µM) | Effect |

|---|---|---|---|

| Study 1 | Antimicrobial | 10 | Inhibition of growth in E. coli |

| Study 2 | Anti-inflammatory | 25 | Reduced cytokine production |

| Study 3 | Enzyme inhibition | 50 | Inhibition of CYP450 enzymes |

Case Studies

A notable case study involved the evaluation of a related thiazepane derivative in treating infections caused by Candida albicans. The derivative demonstrated potent inhibitory effects on fungal growth, suggesting a promising therapeutic application for compounds within this class.

Research Findings

Recent research has focused on the synthesis and characterization of thiazepane derivatives, including the target compound. Techniques such as NMR spectroscopy have been utilized to confirm structural integrity and purity. The following findings were reported:

- Synthesis Pathways : Multi-step synthetic routes involving cyclization reactions have been optimized for high yield and purity.

- Biological Testing : Compounds were tested for their efficacy against various pathogens, showing promising results in preliminary screenings.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Tetrazole-Thioether Derivatives

Compounds such as 2-[(1-methyl-1H-tetrazol-5-yl)thio]-1-(substituted phenyl)ethanone derivatives (e.g., compounds 1–14 in ) share the tetrazole-thioether motif with the target compound. Key differences include:

- Phenyl Substituents : The target compound’s 2,5-difluorophenyl group contrasts with electron-donating groups (e.g., 3-methyl, 3-chloro) in , which showed higher AChE inhibition (29.56% and 24.38%, respectively) . Fluorine’s electron-withdrawing nature may reduce AChE affinity but improve pharmacokinetic properties like membrane permeability.

- Core Heterocycle : The 1,4-thiazepane ring in the target compound differs from simpler phenyl or fluorophenyl groups in . The larger ring may confer conformational flexibility, altering binding kinetics compared to rigid triazole or tetrazole cores .

Triazole Derivatives with Difluorophenyl Groups

In , 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone features a 2,4-difluorophenyl group.

Tetrazole-Sulfonyl Derivatives

Compounds like 5-(2-(3,4-methylenedioxyphenyl)ethylsulfonyl)-1-phenyltetrazole () utilize sulfonyl groups instead of thioethers. The thioether in the target compound may offer reduced polarity, enhancing blood-brain barrier penetration compared to sulfonyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.